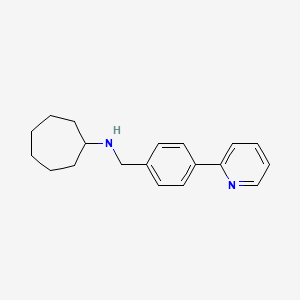

Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine

Description

Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine (CAS 179055-74-4) is a secondary amine featuring a cycloheptyl group attached to a benzyl moiety substituted with a pyridin-2-yl ring at the para position. Its molecular formula is C₁₉H₂₄N₂, with a molecular weight of 280.41 g/mol . This compound is of interest in materials science, particularly as a hardener in epoxy resins, where amine structure critically influences mechanical and adhesive properties .

Properties

IUPAC Name |

N-[(4-pyridin-2-ylphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-2-4-8-18(7-3-1)21-15-16-10-12-17(13-11-16)19-9-5-6-14-20-19/h5-6,9-14,18,21H,1-4,7-8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSIKQKWPREYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine typically involves the following steps:

-

Formation of the Benzylamine Intermediate:

Starting Materials: 4-bromobenzylamine and 2-pyridineboronic acid.

Reaction Conditions: The Suzuki coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

Product: 4-(pyridin-2-yl)benzylamine.

-

Cycloheptylation:

Starting Materials: 4-(pyridin-2-yl)benzylamine and cycloheptyl bromide.

Reaction Conditions: Nucleophilic substitution reaction in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.

Product: Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or amides.

Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Substitution: The benzylamine moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Imines or amides.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitro-substituted benzylamines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine depends on its specific application:

Biological Activity: The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Chemical Reactivity: The presence of the pyridine and benzylamine moieties allows for various chemical interactions, including coordination with metal ions and participation in redox reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The following compounds share the cycloheptyl-benzyl-amine backbone but differ in substituents on the benzyl ring, leading to distinct physicochemical and functional properties:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine : The pyridine ring confers moderate polarity (logP ~2.5 estimated) and basicity (pKa ~5.5 for pyridinic nitrogen). Its cycloheptyl group increases hydrophobicity compared to smaller cycloalkyl analogs.

- N-(4-Nitrobenzyl)cycloheptanamine : The nitro group reduces basicity (pKa ~3.8) and increases density (1.11 g/cm³) due to electron withdrawal. Boiling point (392.1°C) is higher than pyridine analogs, likely due to stronger dipole interactions.

- Triazole and Pyrazole Derivatives : Triazole-containing analogs exhibit higher molecular weights and polarity, enhancing solubility in polar solvents. Pyrazole derivatives with methyl groups (e.g., 1-methyl-pyrazol-3-yl) show steric effects that may reduce reactivity in epoxy crosslinking.

Functional Performance in Epoxy Systems

Evidence from Chemical Structure Evaluations of Amine Hardeners () highlights critical structural parameters influencing wet adhesion:

- Heavy Atom Count : Higher values (e.g., triazole analogs with 18 heavy atoms vs. pyridine’s 19) correlate with improved wet strength due to increased van der Waals interactions.

- Nitrogen/Oxygen Content : Pyridine and triazole derivatives have higher N-content, promoting hydrogen bonding with epoxy matrices.

- Ring Structures : Multiple rings (e.g., pyridine + benzene in the target compound) enhance rigidity and reduce water absorption, critical for marine applications.

Machine learning models (LASSO regression) predict that cycloheptyl-(4-pyridin-2-yl-benzyl)-amine’s combination of 2 rings, 19 heavy atoms, and 6 single bonds would yield ~85% retention of wet adhesion strength in epoxy systems, outperforming nitro- or pyrrole-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.